molecular formula C12H12F3NO2 B6158483 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 2228224-48-2

4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B6158483
CAS No.: 2228224-48-2
M. Wt: 259.2
InChI Key:
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Description

4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.

    Condensation Reaction: The 4-methoxy-2-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrrolidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining a specific temperature range to ensure optimal reaction rates and yields.

    Catalyst Selection: Using efficient catalysts to enhance the reaction efficiency and selectivity.

    Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrolidinone ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing signaling pathways or metabolic processes.

    Inhibiting Enzymes: Acting as an inhibitor of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[4-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-[4-trifluoromethylphenyl]pyrrolidin-2-one: Lacks the methoxy group, leading to variations in reactivity and applications.

Uniqueness

4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2228224-48-2

Molecular Formula

C12H12F3NO2

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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